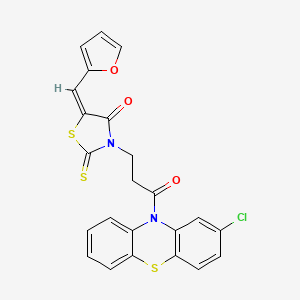

(E)-3-(3-(2-氯-10H-苯并噻嗪-10-基)-3-氧代丙基)-5-(呋喃-2-基亚甲基)-2-硫代噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of different amines with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrating a variety of structural modifications to enhance their biological activity. These modifications often aim at improving antiproliferative activity against human leukemia cell lines through cell cycle stage-dependent and dose-dependent manners (Chandrappa et al., 2009). Microwave-assisted synthesis has also been employed for the efficient preparation of these compounds, highlighting modern approaches to chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been elucidated through various spectroscopic techniques, including FT-IR, NMR, and X-ray powder diffraction (XRPD). These methods confirm the unique structural features of the compounds, such as the presence of furan and phenothiazine rings, which are crucial for their biological activity (Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including cycloaddition, condensation with chloroacetyl chloride, and interactions with aromatic amines, leading to the formation of spiro compounds, hydrazono compounds, and Schiff bases. These reactions expand the chemical diversity and potential applications of these compounds (Kandeel, 2000).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in various biological and pharmaceutical fields. The crystal structure investigations provide insights into the solid-state arrangement and molecular packing of these compounds, aiding in the understanding of their physical characteristics (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability under various conditions, and interactions with biological targets, are essential for their biological efficacy. Studies have shown that the electron-donating groups on the thiazolidinone moiety significantly influence their anticancer properties, demonstrating the importance of chemical modifications in enhancing biological activity (Chandrappa et al., 2009).

科学研究应用

抗癌应用

一项关于新型噻唑烷-4-酮衍生物的研究,包括与所讨论的化合物类似的化合物,在体内显示出强大的抗癌和抗血管生成效果。这些衍生物显著减少了肿瘤体积和细胞数量,同时延长了携带厄氏腹水瘤的小鼠的寿命。它们还表现出强大的抗血管生成效果,抑制了肿瘤诱导的内皮增殖,使其成为抗癌治疗的潜在候选药物(Chandrappa et al., 2010)。

另一项研究侧重于合成2-(5-((5-(4-氯苯基)呋喃-2-基)亚甲基)-4-氧代-2-噻唑烷-3-基)乙酸衍生物。这些化合物被评估其对人类白血病细胞的细胞毒性和诱导凋亡的能力。研究得出结论,某些衍生物表现出强大的抗癌活性,噻唑烷酮基团上的电子给予基团在增强这种活性中发挥了重要作用(Chandrappa et al., 2009)。

抗微生物活性

含有噻唑烷酮和苯噻嗪核的化合物已被合成并评估其抗微生物性能。这些化合物显示出显著的抑制细菌和真菌生长的作用,突显了它们作为抗微生物剂的潜力(Salvi et al., 2009)。

合成和生物活性

已经探索了各种噻唑烷酮衍生物的合成及其生物活性,展示了一系列药理效应,包括抗微生物和潜在的抗癌特性。这些研究强调了噻唑烷酮衍生物在药物化学中的多功能性以及它们发展新治疗剂的潜力(Zidar et al., 2009;Havrylyuk et al., 2010)。

作用机制

Target of Action

STK994902, also known as (5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one or F1063-1971, is designed to selectively stimulate antigen-activated T cells . These T cells are associated with potent anti-tumor activity . The compound avoids broad stimulation of other lymphocytes, such as natural killer (NK) cells, which are associated with IL-2 toxicity .

Mode of Action

STK994902 acts as an α/β IL-2 receptor selective partial agonist . This means it selectively binds to the α/β IL-2 receptors on antigen-activated T cells, stimulating them while avoiding the stimulation of other immune cells . This selective stimulation is believed to enhance the anti-tumor activity of the T cells .

Pharmacokinetics

The pharmacokinetics of STK994902 are currently being evaluated in clinical trials . These studies aim to assess the safety, pharmacokinetics, immunogenicity, preliminary efficacy, and pharmacodynamics of STK994902 . The results of these studies will provide valuable information about the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of STK994902 are primarily related to its ability to selectively stimulate antigen-activated T cells . This selective stimulation is believed to enhance the anti-tumor activity of these cells . In clinical trials, STK994902 has shown a favorable safety, efficacy, pharmacokinetic, and pharmacodynamic profile .

属性

IUPAC Name |

(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN2O3S3/c24-14-7-8-19-17(12-14)26(16-5-1-2-6-18(16)31-19)21(27)9-10-25-22(28)20(32-23(25)30)13-15-4-3-11-29-15/h1-8,11-13H,9-10H2/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXFDTRIOJIZBU-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)

![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)

![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)